3-(4-(Methylthio)benzamido)benzofuran-2-carboxamide
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Overview
Description
3-(4-(Methylthio)benzamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been shown to affect various biochemical pathways, leading to downstream effects such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Result of Action
Benzofuran derivatives have been shown to have strong biological activities, suggesting that they can have significant molecular and cellular effects .
Preparation Methods
The synthesis of 3-(4-(Methylthio)benzamido)benzofuran-2-carboxamide involves several steps. One common method includes the following steps :
Starting Material: Benzofuran-2-carboxylic acid is used as the starting material.
8-Aminoquinoline Directed C–H Arylation: This step involves the use of palladium catalysis to introduce aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold.
Transamidation: The C3-arylated benzofuran products undergo a one-pot, two-step transamidation procedure to form the final product.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3-(4-(Methylthio)benzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzofuran ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines.
Scientific Research Applications
3-(4-(Methylthio)benzamido)benzofuran-2-carboxamide has several scientific research applications :
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-(4-(Methylthio)benzamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives :
Benzofuran-2-carboxamide: Similar in structure but lacks the methylthio group.
Benzo[b]thiophene-2-carboxamide: Contains a sulfur atom in the ring structure, offering different biological activities.
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
3-[(4-methylsulfanylbenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-23-11-8-6-10(7-9-11)17(21)19-14-12-4-2-3-5-13(12)22-15(14)16(18)20/h2-9H,1H3,(H2,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDHWLQQAMVKLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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